molecular formula C21H23FN6O3S B2666384 6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1223795-68-3

6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2666384
CAS No.: 1223795-68-3
M. Wt: 458.51
InChI Key: ZFCPOFAMDCLLSP-UHFFFAOYSA-N
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Description

6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolopyrimidine core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 2-fluorophenylpiperazine as a key reagent.

    Attachment of the Morpholine Group: The morpholine group is attached via a condensation reaction, typically involving a suitable aldehyde or ketone.

    Final Coupling and Cyclization: The final step involves coupling the intermediate compounds and cyclizing them under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with neurotransmitter receptors, potentially altering signal transduction pathways.

    Affect Cellular Processes: Influence cellular processes such as apoptosis or cell proliferation through its interaction with key proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one
  • 6-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one

Uniqueness

The uniqueness of 6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorine atom, in particular, can enhance the compound’s stability and bioavailability compared to its analogs.

Properties

IUPAC Name

6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O3S/c22-15-3-1-2-4-16(15)25-5-7-26(8-6-25)17(29)13-28-14-23-19-18(20(28)30)32-21(24-19)27-9-11-31-12-10-27/h1-4,14H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCPOFAMDCLLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC4=C(C3=O)SC(=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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